Anti-HIV Activity: Wilfortrine vs. Dehydroxy Analog Wilforgine
This compound (Wilfortrine) exhibits potent anti-HIV activity, whereas the structurally similar dehydroxy analog Wilforgine shows no detectable antiviral suppression [1][2]. The presence of a hydroxy group in Wilfortrine is a critical determinant of antiviral activity [1].
| Evidence Dimension | Anti-HIV Activity (EC50) |
|---|---|
| Target Compound Data | EC50 < 0.1 μg/mL; Therapeutic Index (TI) > 1000 [1][2] |
| Comparator Or Baseline | Wilforgine: EC50 no suppression (inactive) [1] |
| Quantified Difference | Active vs. Inactive; Qualitative binary difference in activity |
| Conditions | In vitro anti-HIV assay in H9 lymphocytes; assay as described in Duan & Takaishi (1998) and Horiuch et al. (2006) [1] |
Why This Matters
This binary activity difference confirms that Wilfortrine is the correct selection for antiviral screening, as substitution with Wilforgine would yield false-negative results.
- [1] Horiuch Y, et al. Tripfordines A−C, Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii, and Structure Anti-HIV Activity Relationships. J Nat Prod. 2006. View Source
- [2] Lall N, Verma S. Naturally Occurring Alkaloids with Anti-HIV Activity. In: Medicinal Plants for Cosmetics, Health and Diseases. Routledge; 2022. View Source
